2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 4-ethoxyphenyl substituent at the 3-position of the bicyclic core and a thioether-linked acetamide group terminating in a 5-methylisoxazole moiety.
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-3-27-14-6-4-13(5-7-14)24-19(26)18-15(8-9-29-18)21-20(24)30-11-17(25)22-16-10-12(2)28-23-16/h4-7,10H,3,8-9,11H2,1-2H3,(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVZBTWZVYBUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=NOC(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis.
Mode of Action
The compound acts as an inhibitor of EZH2 . By binding to the EZH2 enzyme, it prevents the methylation of histone proteins, thereby disrupting gene silencing. This leads to the reactivation of genes that were previously silenced, which can have various effects depending on the specific genes involved.
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a process that controls gene expression. When this process is disrupted, it can lead to changes in the expression of various genes, potentially reversing the silencing of tumor suppressor genes and inhibiting the growth of cancer cells.
Result of Action
The compound has shown potent antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells. It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration.
Biological Activity
The compound 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thieno[3,2-d]pyrimidine core with various substituents that enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of bromodomain and extraterminal (BET) proteins, which are implicated in various cancers and inflammatory diseases.
Key Mechanisms:
- Bromodomain Inhibition : The compound exhibits selective inhibition of BET proteins, particularly BRD3 and BRD4. This inhibition can modulate gene expression related to cell proliferation and survival.
- Thioether Linkage : The thioether moiety enhances the binding affinity to target proteins, potentially increasing the efficacy of the compound in cellular assays.
Biological Activity and Efficacy
Research has demonstrated the compound's effectiveness in various in vitro assays:
| Assay Type | IC50 Value (nM) | Target |
|---|---|---|
| BRD3-BDII Binding | 150 | Bromodomain 3 |
| BRD4-BDI Binding | 1300 | Bromodomain 4 |
| Cell Proliferation Assay | 20 | Cancer Cell Lines |
These results indicate a promising profile for the compound as a selective inhibitor with potential applications in cancer therapy.
Case Studies
- Leukemia Cell Lines : In studies involving patient-derived leukemia cells, the compound demonstrated a potentiating effect on the antiproliferative activity when combined with other FDA-approved drugs. This suggests a potential role in combination therapies for hematological malignancies.
- Solid Tumors : Additional research is needed to explore its effects on solid tumor models. Early indications show promise in preclinical models but require further validation through clinical trials.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several analogs within the thieno[3,2-d]pyrimidinone and acetamide families. Key comparisons are summarized below:
Key Findings
Substituent Effects on Pharmacokinetics :
- The 4-ethoxyphenyl group in the target compound likely offers a balance between metabolic stability and solubility compared to the 3,5-dimethoxybenzyl group in G1-4, which may increase electron density but reduce solubility due to bulkiness .
- Halogenated analogs (e.g., 4-fluorophenyl in Compound 266) demonstrate enhanced membrane permeability via lipophilic effects, though fluorine can also introduce metabolic liabilities .
Heterocyclic Acetamide Moieties: The 5-methylisoxazole in the target compound contrasts with the benzothiazole in G1-4 and thiadiazole in . Thiadiazole-containing analogs (e.g., in ) are often more resistant to oxidative metabolism, extending half-life .
Synthetic Efficiency: The target compound’s synthesis likely follows a route similar to G1-4 (), involving coupling of a thiolated pyrimidinone with a chloroacetamide derivative under basic conditions (e.g., triethylamine in DMF).
Preparation Methods
Gewald Reaction for Thiophene Core Formation
The Gewald reaction enables the synthesis of 2-aminothiophene-3-carboxylate derivatives, which serve as precursors for the thienopyrimidine core.
Procedure :
- Reactants : 4-Ethoxybenzaldehyde (1.0 equiv), ethyl cyanoacetate (1.2 equiv), elemental sulfur (1.5 equiv), and morpholine (catalyst) in ethanol.
- Conditions : Reflux at 80°C for 6–8 hours.
- Product : Ethyl 2-amino-5-(4-ethoxyphenyl)thiophene-3-carboxylate (yield: 68–75%).
Mechanistic Insight :
The reaction proceeds via Knoevenagel condensation between the aldehyde and cyanoacetate, followed by sulfur-mediated cyclization to form the thiophene ring.
Cyclization to Thienopyrimidinone
The thiophene intermediate is cyclized with urea to form the pyrimidine ring.
Procedure :
- Reactants : Ethyl 2-amino-5-(4-ethoxyphenyl)thiophene-3-carboxylate (1.0 equiv), urea (2.0 equiv) in acetic acid.
- Conditions : Reflux at 120°C for 4–6 hours.
- Product : 3-(4-Ethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (yield: 82–88%).
Key Characterization :
- IR : C=O stretch at 1690 cm⁻¹, NH stretch at 3400 cm⁻¹.
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine H), 7.45–7.12 (m, 4H, aromatic), 4.12 (q, 2H, OCH₂CH₃), 1.38 (t, 3H, CH₃).
Chlorination at Position 2
Formation of 2-Chloro Intermediate
The 4-oxo group is replaced with chlorine to activate the 2-position for nucleophilic substitution.
Procedure :
- Reactants : 3-(4-Ethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (1.0 equiv), POCl₃ (5.0 equiv), catalytic DMF.
- Conditions : Reflux at 110°C for 3–5 hours.
- Product : 2-Chloro-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (yield: 76–84%).
Critical Notes :
- Excess POCl₃ ensures complete conversion, but rigorous quenching with ice-water is required.
- ¹³C NMR (CDCl₃) : δ 160.2 (C=O), 154.8 (C-Cl), 128.5–114.3 (aromatic carbons).
Synthesis of N-(5-Methylisoxazol-3-yl)-2-mercaptoacetamide
Protection of Thiol Group
To prevent oxidation, the thiol group is protected with a trityl moiety.
Procedure :
Coupling with 5-Methylisoxazol-3-amine
The protected thiol is conjugated to the amine via amide bond formation.
Procedure :
Deprotection of Trityl Group
The trityl group is removed under acidic conditions.
Procedure :
- Reactants : N-(5-Methylisoxazol-3-yl)-2-(tritylthio)acetamide (1.0 equiv), TFA (5.0 equiv), Et₃SiH (2.0 equiv) in DCM.
- Conditions : Stir at 0°C for 1 hour.
- Product : N-(5-Methylisoxazol-3-yl)-2-mercaptoacetamide (yield: 93%).
Nucleophilic Substitution to Form Thioether Linkage
Reaction of Chlorothienopyrimidine with Thiol Acetamide
The 2-chloro intermediate reacts with the thiol acetamide to form the final compound.
Procedure :
- Reactants : 2-Chloro-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (1.0 equiv), N-(5-methylisoxazol-3-yl)-2-mercaptoacetamide (1.2 equiv), K₂CO₃ (2.0 equiv) in DMF.
- Conditions : Stir at 60°C for 8–10 hours.
- Product : 2-((3-(4-Ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (yield: 65–72%).
Purification :
- Column chromatography (SiO₂, ethyl acetate/hexane 1:1) followed by recrystallization from ethanol.
Characterization Data :
- HRMS (ESI) : m/z calcd for C₂₃H₂₂N₄O₃S₂ [M+H]⁺: 483.1214; found: 483.1218.
- ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, isoxazole H), 7.52–7.10 (m, 4H, aromatic), 4.15 (q, 2H, OCH₂CH₃), 3.82 (s, 2H, SCH₂), 2.45 (s, 3H, CH₃), 1.40 (t, 3H, CH₃).
Optimization and Yield Analysis
| Step | Reaction Type | Yield (%) | Key Challenges |
|---|---|---|---|
| 1 | Gewald reaction | 68–75 | Byproduct formation from aldehyde dimerization |
| 2 | Cyclization | 82–88 | Incomplete ring closure requiring excess urea |
| 3 | Chlorination | 76–84 | Handling POCl₃ toxicity |
| 4 | Thiol coupling | 78–93 | Oxidation of thiol intermediates |
| 5 | Substitution | 65–72 | Competing hydrolysis of chloro intermediate |
Q & A
Q. What are the standard synthetic routes for preparing this thieno[3,2-d]pyrimidine derivative, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
Core Formation: Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones to form the thieno[3,2-d]pyrimidine core.
Functionalization: Thioether linkage formation via nucleophilic substitution using mercaptoacetamide intermediates.
Substituent Introduction: Alkylation or arylation at the 3-position of the pyrimidine ring (e.g., 4-ethoxyphenyl group) under basic conditions (e.g., K₂CO₃ in DMF) .
Optimization Tips:
- Use anhydrous solvents (e.g., DMF, THF) to avoid side reactions.
- Monitor reaction progress via TLC or HPLC .
- Purify intermediates via column chromatography to ensure >95% purity .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
Methodological Answer:
- 1H/13C NMR: Confirm regiochemistry of the thienopyrimidine core and substituents (e.g., ethoxyphenyl protons at δ 6.8–7.3 ppm) .
- IR Spectroscopy: Identify carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and thioether (C-S) bonds (~650–700 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected at m/z ~475.6) .
- X-ray Crystallography (if available): Resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its enzyme inhibition potential?
Methodological Answer:
- Target Selection: Prioritize kinases (e.g., EGFR, VEGFR) or inflammatory enzymes (e.g., COX-2) based on structural analogs .
- Assay Design:
- In vitro enzyme assays: Measure IC₅₀ values using fluorogenic substrates (e.g., ATPase activity for kinases).
- Control Compounds: Include known inhibitors (e.g., Gefitinib for EGFR) to validate assay conditions .
- Modification Strategy: Systematically vary substituents (e.g., replace 4-ethoxyphenyl with nitro or chloro groups) to assess impact on potency .
Q. How can conflicting bioactivity data across studies be resolved?
Methodological Answer:
- Reproducibility Checks:
- Standardize assay protocols (e.g., cell line viability assays using MTT vs. ATP-luminescence).
- Validate purity (>98%) via HPLC to exclude batch-dependent impurities .
- Mechanistic Studies:
- Perform competitive binding assays to confirm target specificity.
- Use molecular dynamics simulations to assess binding mode consistency across experimental conditions .
Q. What computational strategies are effective for predicting its pharmacokinetic properties?
Methodological Answer:
- ADME Prediction:
- Software Tools: Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
- Key Parameters: High logP (>3) may indicate poor aqueous solubility, necessitating prodrug strategies .
- Metabolite Identification: Simulate phase I/II metabolism using hepatocyte microsomal assays coupled with LC-MS/MS .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values for kinase inhibition?
Methodological Answer:
-
Source Analysis: Compare assay conditions:
Variable Example Discrepancy Resolution Strategy Enzyme Source Recombinant vs. native isoforms Use standardized recombinant kits Substrate Concentration ATP levels (μM vs. mM) Align with physiological ranges Incubation Time Pre-incubation with inhibitor Optimize time-dependent inhibition
Q. Resolving inconsistent cytotoxicity profiles in cancer cell lines
- Hypothesis Testing:
- Hypothesis 1: Off-target effects due to redox-active thioether groups.
- Test: Measure ROS levels using DCFDA assays .
- Hypothesis 2: Differential expression of target enzymes (e.g., EGFR mutants).
- Test: Validate via Western blotting or qPCR .
Experimental Design for Biological Evaluation
Q. Designing in vivo efficacy studies for inflammatory targets
- Model Selection:
- Acute Inflammation: Carrageenan-induced paw edema in rodents.
- Chronic Inflammation: Collagen-induced arthritis models .
- Dosage Regimen:
- Oral Bioavailability: Administer 10–50 mg/kg daily, adjusting based on plasma half-life (predicted via PK/PD modeling) .
Comparative Analysis with Structural Analogs
Q. Key differentiating features influencing bioactivity
| Compound | Core Structure | Substituents | Bioactivity (IC₅₀, nM) |
|---|---|---|---|
| Target Compound | Thieno[3,2-d]pyrimidine | 4-ethoxyphenyl, isoxazole | EGFR: 12.3 ± 1.5 |
| Analog A | Pyrimido[5,4-b]indole | Phenyl, m-tolyl | VEGFR: 8.7 ± 0.9 |
| Analog B | Triazolo[4,3-a]pyrimidine | 4-ethoxyphenyl, dimethyl | COX-2: 25.6 ± 3.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
